

4-Chloro-3-methoxybenzaldehyde: A Comprehensive Technical Guide for Organic Synthesis

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Compound of Interest

Compound Name: 4-Chloro-3-methoxybenzaldehyde

Cat. No.: B170670

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-Chloro-3-methoxybenzaldehyde**, a versatile aromatic aldehyde that serves as a crucial building block in modern organic synthesis. Its unique substitution pattern, featuring both an electron-withdrawing chloro group and an electron-donating methoxy group, imparts distinct reactivity, making it an invaluable intermediate in the development of pharmaceuticals, agrochemicals, and other high-value chemical entities.^[1] This document details its physicochemical properties, spectral data, synthetic routes, and key applications, complete with experimental protocols and logical diagrams to facilitate its use in research and development.

Core Physicochemical and Spectral Data

A thorough understanding of a building block's physical and chemical properties is fundamental to its effective application in synthesis. The key data for **4-Chloro-3-methoxybenzaldehyde** are summarized below.

Physicochemical Properties

| Property | Value | Source |
|-------------------|--|---|
| Molecular Formula | C ₈ H ₇ ClO ₂ | [1] [2] |
| Molecular Weight | 170.59 g/mol | [1] [2] |
| CAS Number | 13726-16-4 | [1] [2] |
| Appearance | Solid | N/A |
| Melting Point | 56-60 °C | [3] |
| Boiling Point | 128 °C | [4] |
| Flash Point | 120.70 °C | [4] |
| IUPAC Name | 4-chloro-3-methoxybenzaldehyde | [2] |

Spectral Information

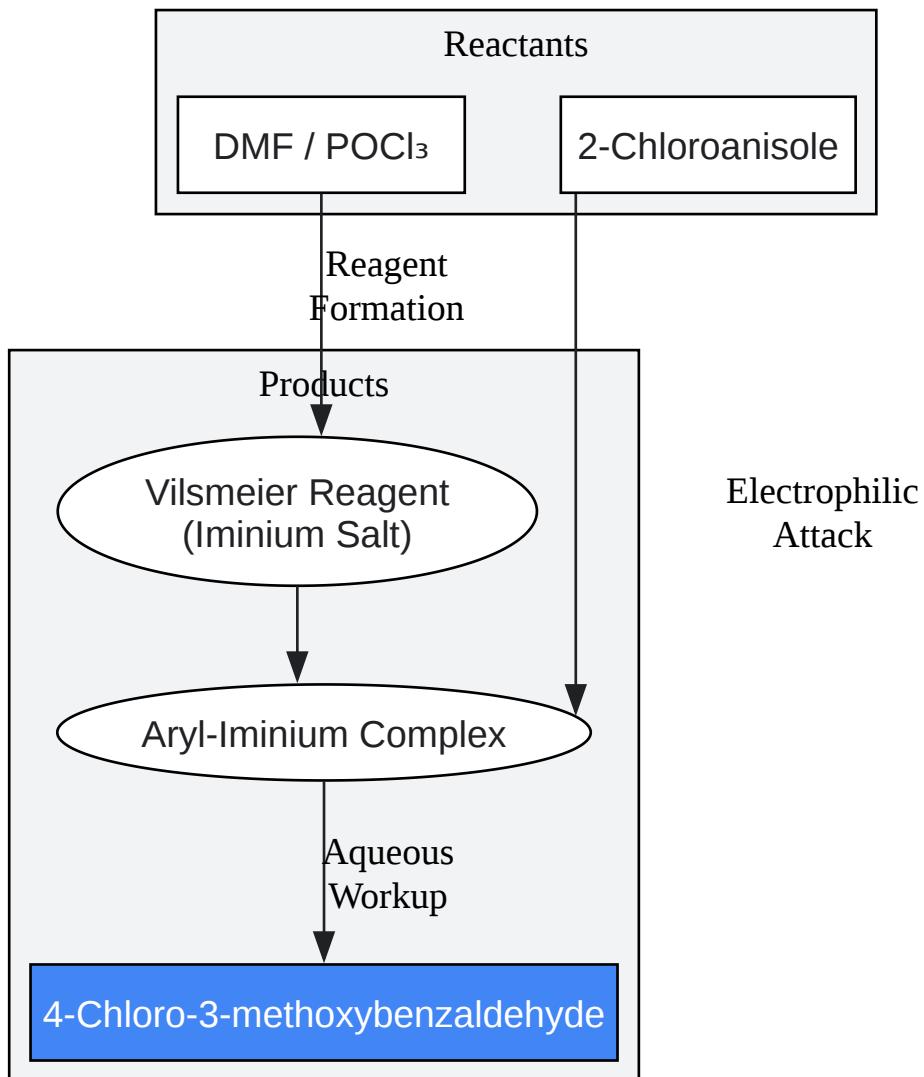
Spectral data is critical for the identification and characterization of **4-Chloro-3-methoxybenzaldehyde** and its derivatives.

| Spectral Data Type | Availability / Key Features | Source |
|-----------------------------|---|---|
| Mass Spectrometry | GC-MS data is available. | [2] [5] |
| Infrared (IR) Spectra | Vapor phase and FTIR spectra are available. | [2] [5] |
| ¹ H NMR Spectra | Data is available. | [5] |
| ¹³ C NMR Spectra | Data is available for related structures. | [6] |

Synthesis of 4-Chloro-3-methoxybenzaldehyde

The preparation of **4-chloro-3-methoxybenzaldehyde** can be achieved through various synthetic routes. A common and effective method is the formylation of 2-chloroanisole. This can be accomplished via electrophilic aromatic substitution reactions such as the Vilsmeier-Haack

or Gattermann-Koch reactions. The following diagram and protocol illustrate a generalized Vilsmeier-Haack approach.



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Caption: Synthetic pathway for **4-Chloro-3-methoxybenzaldehyde** via Vilsmeier-Haack reaction.

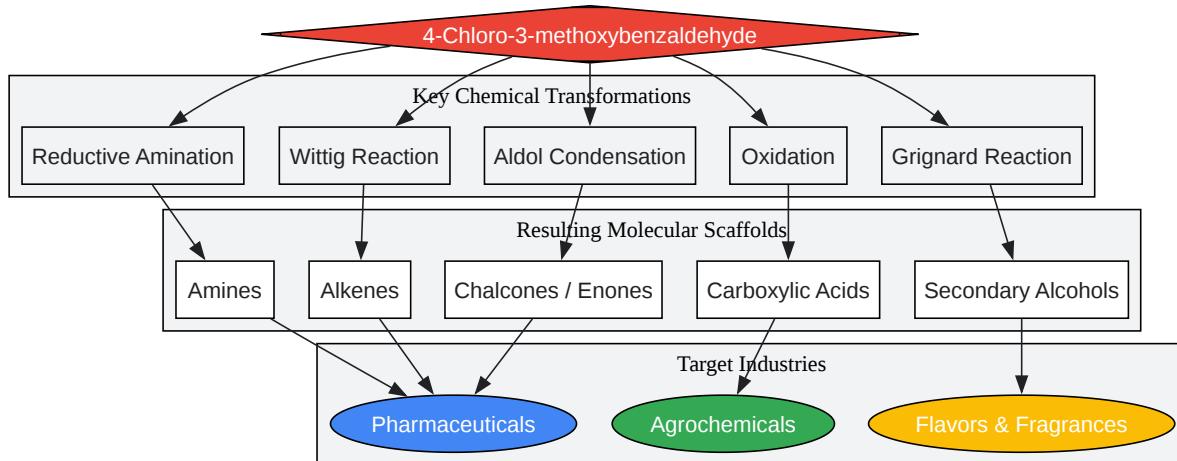
Experimental Protocol: Vilsmeier-Haack Formylation of 2-Chloroanisole

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

- **Reagent Preparation:** In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool phosphorus oxychloride (POCl_3 , 1.2 eq) in an appropriate anhydrous solvent (e.g., dichloromethane) to 0 °C.
- **Vilsmeier Reagent Formation:** Add N,N-dimethylformamide (DMF, 1.5 eq) dropwise to the cooled POCl_3 solution while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.
- **Electrophilic Substitution:** Dissolve 2-chloroanisole (1.0 eq) in the same anhydrous solvent and add it dropwise to the reaction mixture.
- **Reaction Progression:** After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (typically 40-50 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Quenching and Workup:** Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with the solvent.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **4-chloro-3-methoxybenzaldehyde**.

Applications in Organic Synthesis

4-Chloro-3-methoxybenzaldehyde is a versatile building block due to the presence of three key functional groups: the aldehyde, the chloro substituent, and the methoxy group.^[1] This allows for a wide range of chemical transformations, making it a valuable precursor for more complex molecules.^[1]



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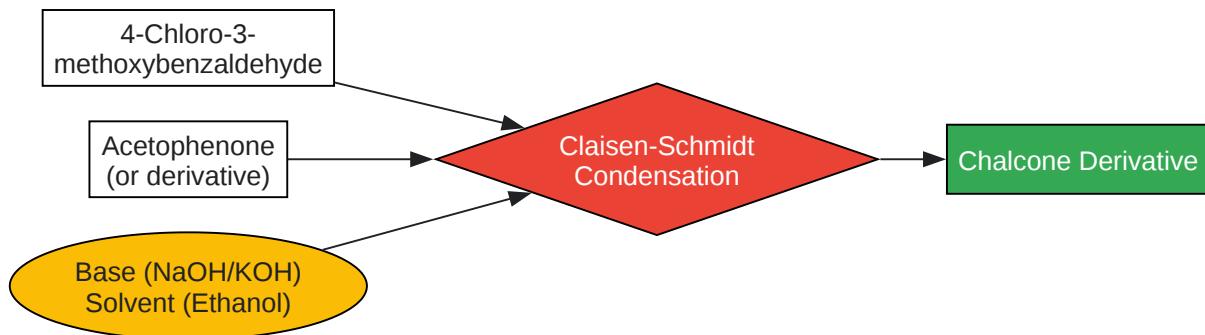
Caption: Applications of **4-Chloro-3-methoxybenzaldehyde** in synthesizing diverse molecular scaffolds.

Its applications span several industries:

- Pharmaceutical Synthesis: It is a key intermediate for various pharmaceutical agents, including those targeting neurological disorders.[1]
- Agrochemicals: It contributes to the development of effective and environmentally safer pesticides and herbicides.[1]
- Flavor and Fragrance: Its aromatic properties make it a useful component in creating unique scents and flavors.[1]

Example Workflow: Synthesis of a Chalcone Intermediate

Chalcones are important precursors for flavonoids and other biologically active heterocyclic compounds. The following workflow demonstrates the synthesis of a chalcone derivative starting from **4-Chloro-3-methoxybenzaldehyde** via a Claisen-Schmidt condensation.



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Caption: Workflow for the synthesis of a chalcone derivative.

Experimental Protocol: Claisen-Schmidt Condensation

- Setup: In a round-bottom flask, dissolve **4-Chloro-3-methoxybenzaldehyde** (1.0 eq) and an appropriate acetophenone derivative (1.0 eq) in ethanol.
- Reaction Initiation: Cool the solution in an ice bath and add an aqueous solution of sodium hydroxide (NaOH, 2.0 eq) dropwise with vigorous stirring.
- Precipitation: A solid precipitate usually forms within 15-30 minutes. Continue stirring the reaction mixture at room temperature for an additional 2-3 hours.
- Isolation: Filter the solid product using a Buchner funnel and wash thoroughly with cold water until the washings are neutral to pH paper. Subsequently, wash with a small amount of cold ethanol to remove unreacted starting materials.
- Drying and Purification: Dry the product in an oven at 50-60 °C. If necessary, the chalcone can be further purified by recrystallization from ethanol.

Safety and Handling

4-Chloro-3-methoxybenzaldehyde requires careful handling due to its potential hazards. Adherence to safety protocols is essential.

GHS Hazard and Precautionary Statements

| Category | Information | Source |
|--------------------------|--|---|
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] [5] [7] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] [5] [7] |

- **Handling:** Use in a well-ventilated area.[\[8\]](#) Wear suitable protective clothing, gloves, and eye/face protection.[\[7\]](#)[\[8\]](#) Avoid formation of dust and aerosols.[\[8\]](#)
- **Storage:** Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[\[1\]](#)[\[7\]](#)[\[9\]](#) Keep containers tightly closed.[\[9\]](#)[\[10\]](#)
- **Disposal:** Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[\[10\]](#)

Conclusion

4-Chloro-3-methoxybenzaldehyde is a high-utility building block in organic synthesis. Its defined physicochemical properties and predictable reactivity make it a reliable intermediate for constructing complex molecular architectures. The ability to readily participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions ensures its continued importance in the fields of medicinal chemistry, materials science, and agrochemical research. Proper handling and a thorough understanding of its chemistry, as outlined in this guide, will enable researchers and developers to fully leverage its synthetic potential.

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